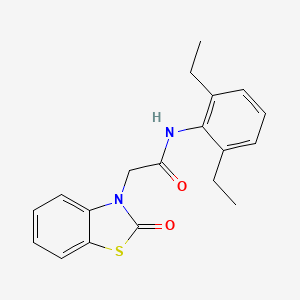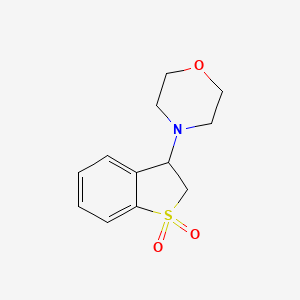
4-chloro-N-(2,4,5-trichlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the reaction of specific benzoyl derivatives with chlorophenyl compounds. A study by Saeed et al. (2010) described a two-step synthesis process involving refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride to afford a specific intermediate, followed by treatment with 2-methyl benzoic acid (Saeed, Hussain, Abbas, & Bolte, 2010).
Molecular Structure Analysis
The molecular structure of related benzamide compounds has been extensively analyzed through X-ray diffraction and spectroscopic methods. For instance, Demir et al. (2016) conducted X-ray diffraction studies along with DFT calculations to understand the molecular structure of a similar compound, revealing detailed geometrical configurations (Demir, Sarıoğlu, Güler, Dege, & Sönmez, 2016).
Chemical Reactions and Properties
Chemical reactions involving 4-chloro-N-(2,4,5-trichlorophenyl)benzamide derivatives often result in the formation of complex structures with unique properties. Shajari et al. (2015) described a three-component reaction involving benzoic acid derivatives, leading to the formation of 1,3,4-oxadiazole-2-carboxamide derivatives, highlighting the compound's versatility in synthetic chemistry (Shajari, Kazemizadeh, & Ramazani, 2015).
Physical Properties Analysis
The physical properties of benzamide compounds, including those similar to 4-chloro-N-(2,4,5-trichlorophenyl)benzamide, are often characterized by their crystal structures and hydrogen bonding patterns. Gowda et al. (2008) reported on the crystal structure of a closely related compound, emphasizing the significance of N—H⋯O hydrogen bonds in determining the compound's physical properties (Gowda, Tokarčı́k, Kožíšek, Sowmya, & Fuess, 2008).
Chemical Properties Analysis
The chemical properties of benzamide derivatives are influenced by their molecular structure and the presence of chloro and amide groups. Kara et al. (2013) performed a detailed study on 4-chloro-N-(2-methoxyphenyl) benzamidoxime, demonstrating the impact of intramolecular hydrogen bonding on the compound's chemical behavior (Kara, Sagdinc, & Karadayı, 2013).
Applications De Recherche Scientifique
Antimicrobial Applications
4-chloro-N-(2,4,5-trichlorophenyl)benzamide derivatives have been explored for their antimicrobial properties. For instance, derivatives of thiourea containing 2,4,5-trichlorophenyl groups demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their ability to grow in biofilms. This indicates potential for the development of novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Pharmaceutical Synthesis
In the realm of pharmaceutical chemistry, 4-chloro-N-(2,4,5-trichlorophenyl)benzamide has been involved in the synthesis of compounds with potential medical applications. For example, a study on ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives revealed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most derivatives displaying non-cytotoxic nature towards human cancer cell lines. This suggests the utility of these compounds in anti-tubercular drug discovery (U. Nimbalkar, J. Seijas, Rachna Borkute, Manoj G. Damale, J. Sangshetti, D. Sarkar, A. P. Nikalje, 2018).
Material Science
In the field of materials science, derivatives of 4-chloro-N-(2,4,5-trichlorophenyl)benzamide have been explored for enhancing the properties of materials. A study on UV-induced graft polymerization of acrylamide on cotton fabrics using benzophenone derivatives showcased the successful grafting of polyacrylamide, which imparted excellent antibacterial abilities to the treated fabrics (K. Hong, Ning Liu, Gang Sun, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl4NO/c14-8-3-1-7(2-4-8)13(19)18-12-6-10(16)9(15)5-11(12)17/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIGXNCTLLMFAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,4,5-trichlorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)
![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)


![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)

![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)
![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554879.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methylpropanamide](/img/structure/B5554889.png)
![1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)
![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)

![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)